molecular formula C13H11N3OS B7469773 N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7469773
M. Wt: 257.31 g/mol
InChI Key: IDEJDYVWUCZCLR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that has a thienopyrimidine core structure. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which could be responsible for its anti-cancer and enzyme inhibitory properties. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been found to inhibit the activity of certain enzymes, which could lead to the development of new drugs. In vivo studies have not been conducted yet, and more research is needed to determine the physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several advantages and limitations for lab experiments. One advantage is that it has shown potential as an anti-cancer agent and enzyme inhibitor, which could lead to the development of new drugs. However, one limitation is that more research is needed to determine its physiological effects in vivo. Another limitation is that it may have limited solubility in certain solvents, which could affect its use in certain lab experiments.

Future Directions

There are several future directions for the study of N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to conduct in vivo studies to determine its physiological effects. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. Additionally, more research is needed to determine its potential as an enzyme inhibitor and drug candidate for the treatment of various diseases. Overall, this compound has shown great potential in scientific research and could lead to the development of new drugs and treatments.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves a multi-step process. The first step involves the reaction of 3-bromoanisole with 2-thiophenecarboxaldehyde in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-aminopyrimidine in the presence of a catalyst to yield the final product. This method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, it has been studied for its potential as an enzyme inhibitor. It has been found to inhibit the activity of certain enzymes, which could lead to the development of new drugs. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases.

Properties

IUPAC Name

N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-17-10-4-2-3-9(7-10)16-12-11-5-6-18-13(11)15-8-14-12/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEJDYVWUCZCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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